molecular formula C16H11N5O2 B2883277 N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1795297-04-9

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2883277
CAS No.: 1795297-04-9
M. Wt: 305.297
InChI Key: PFJAUZCCCRKDRB-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a complex organic compound that features both a triazole and an oxazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the triazole and oxazole rings through cyclization reactions. The oxazole ring can be synthesized through cyclodehydration of α-hydroxy ketones or α-halo ketones with amides .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the triazole or oxazole rings .

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-15(18-11-6-7-12-13(8-11)20-21-19-12)16-17-9-14(23-16)10-4-2-1-3-5-10/h1-9H,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJAUZCCCRKDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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